molecular formula C5H7ClO2 B157559 3-Chloropentane-2,4-dione CAS No. 1694-29-7

3-Chloropentane-2,4-dione

Cat. No.: B157559
CAS No.: 1694-29-7
M. Wt: 134.56 g/mol
InChI Key: VLRGXXKFHVJQOL-UHFFFAOYSA-N
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Description

3-Chloropentane-2,4-dione, also known as 3-chloroacetylacetone, is an organic compound with the molecular formula C5H7ClO2. It is a chlorinated derivative of acetylacetone and is characterized by the presence of a chlorine atom at the third carbon of the pentane-2,4-dione structure. This compound is a clear yellow to brown liquid and is known for its tautomeric properties, which have been studied using gas electron diffraction and quantum chemical calculations .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropentane-2,4-dione can be synthesized through the chlorination of acetylacetone. The reaction typically involves the use of chlorine gas in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and ensure the purity of the final product. The reaction is carried out in specialized reactors that allow for the safe handling of chlorine gas and the efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H7_7ClO2_2
  • Molecular Weight : 134.56 g/mol
  • Appearance : Clear yellow to brown liquid

3-Chloropentane-2,4-dione is characterized by a chlorine atom at the third carbon position of the pentane-2,4-dione structure. Its unique properties stem from this chlorination, enhancing its reactivity in various chemical processes.

Chemistry

  • Synthesis of Complex Organic Molecules : this compound serves as a precursor in synthesizing complex organic compounds and ligands for coordination chemistry. Its electrophilic nature allows it to participate in nucleophilic substitution reactions effectively .

Biology

  • Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms, particularly as a reagent in biochemical assays. It has been shown to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine concentration in the nervous system .

Medicine

  • Drug Development : Research indicates potential therapeutic applications of this compound derivatives in drug development. Notably, derivatives have demonstrated antiviral activities against HIV-1 and HIV-2 . Additionally, certain synthesized derivatives exhibit cardioprotective effects.

Industry

  • Specialty Chemicals Production : The compound is also used in producing specialty chemicals and as an intermediate in various industrial processes .

The primary biological activity of this compound revolves around its interaction with cholinesterase enzymes:

  • Inhibition of Cholinesterase : The compound acts as a reversible inhibitor of AChE and BChE, affecting neurotransmission within the cholinergic pathway of the nervous system .

Antiviral Activity

Research has shown that derivatives of this compound possess antiviral properties. For instance, a study demonstrated its efficacy against HIV strains in cell assays, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

Compounds derived from this compound have displayed significant antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with effective concentrations ranging from 0.4 to 5.5 μg/mL.

Comparison with Related Compounds

Compound NameStructureBiological Activity
Acetylacetone (Pentane-2,4-dione)No chlorine substitutionModerate AChE inhibitor
3-Bromopentane-2,4-dioneBromine instead of ClSimilar reactivity; less studied
3-Iodopentane-2,4-dioneIodine instead of ClDistinct reactivity; larger atomic size affects interactions

The presence of the chlorine atom in this compound enhances its electrophilicity compared to non-halogenated or other halogenated derivatives .

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests rapid absorption and metabolism within biological systems. However, further toxicological studies are warranted to fully understand its safety profile and potential side effects associated with high doses or prolonged exposure .

Mechanism of Action

The mechanism of action of 3-chloropentane-2,4-dione involves its reactivity with nucleophiles and its ability to form stable complexes with metal ions. The chlorine atom at the third carbon makes it a versatile intermediate in organic synthesis, allowing it to participate in various chemical reactions. The compound’s tautomeric properties also play a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropentane-2,4-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated counterparts. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .

Biological Activity

3-Chloropentane-2,4-dione, also known as 3-chloroacetylacetone, is an organic compound with significant biological activity, particularly in relation to its interaction with cholinesterase enzymes. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in various fields.

  • Molecular Formula : C5_5H7_7ClO2_2
  • Molecular Weight : 134.56 g/mol
  • Appearance : Clear yellow to brown liquid

This compound is a chlorinated derivative of acetylacetone, characterized by a chlorine atom at the third carbon position. Its tautomeric properties have been studied using advanced computational methods, revealing insights into its reactivity and interactions with biological targets.

Target Enzymes

The primary biological target of this compound is the cholinesterase enzyme family, specifically:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action

The compound inhibits cholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can significantly affect neurotransmission within the cholinergic pathway of the nervous system .

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits AChE and BChE. The inhibition kinetics reveal that it acts as a reversible inhibitor with varying potency depending on environmental conditions such as pH and temperature .

Case Studies and Applications

  • Cardioprotective Effects : Certain derivatives synthesized from this compound have exhibited cardioprotective effects in vitro. For example, thiazole derivatives showed significant protective activity in isolated rat thoracic aorta rings.
  • Antiviral Activity : Compounds derived from this dione have also demonstrated antiviral properties against HIV-1 and HIV-2 in MT-4 cell assays, indicating potential therapeutic applications in treating viral infections.
  • Antimicrobial Properties : In studies involving substituted thiazole compounds synthesized from this compound, notable inhibitory effects were observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) at low concentrations (0.4–5.5 μg/mL) .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and metabolized in biological systems. However, detailed toxicological studies are necessary to fully understand its safety profile and potential side effects associated with prolonged exposure or high doses.

Comparison with Related Compounds

Compound NameStructureBiological Activity
Acetylacetone (Pentane-2,4-dione)No chlorine substitutionModerate AChE inhibitor
3-Bromopentane-2,4-dioneBromine instead of ClSimilar reactivity; less studied
3-Iodopentane-2,4-dioneIodine instead of ClDistinct reactivity; larger atomic size affects interactions

This compound is unique among its analogs due to its enhanced electrophilicity conferred by the chlorine atom, which increases its reactivity in nucleophilic substitution reactions compared to non-halogenated or other halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating heterocyclic compounds using 3-Chloropentane-2,4-dione?

  • Methodology : this compound is a versatile building block in heterocyclic synthesis. For example:

  • Hantzsch thiazole synthesis : Reacting it with thioureas yields 2-arylimino-1,3-thiazole derivatives (67% yield under reflux in ethanol) .
  • Pyrimidine derivatives : It reacts with 6-methyl-2-thiouracil to form S-substituted thiopyrimidines, enabling access to antimicrobial and anticancer scaffolds .
  • One-pot reactions : Combining it with potassium thiocyanate and anilines in the presence of N-methylimidazole produces 2-aroylimino-thiazolines (good to excellent yields) .

Q. How does this compound participate in domino reactions for synthesizing functionalized benzofurans?

  • Methodology : Potassium carbonate (K₂CO₃)-catalyzed domino reactions (Michael, Mannich, and aldol alkylations) with salicylic aldehyde derivatives and 2-halo-1,3-dicarbonyl compounds yield 2,3-dihydrobenzofurans. These reactions proceed under mild conditions and are scalable for clofibrate analogue synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Maintain at 2–8°C to preserve stability; avoid exposure to moisture or high temperatures .
  • Handling : Use explosion-proof ventilation, avoid sparks, and wear protective equipment (gloves, goggles, flame-resistant clothing) .
  • Waste disposal : Follow institutional protocols for halogenated organic waste to mitigate environmental hazards .

Advanced Research Questions

Q. What mechanistic insights explain the preferential formation of five-membered ring structures in reactions involving this compound?

  • Methodology : Kinetic and quantum mechanical studies (e.g., stopped-flow UV spectrophotometry) reveal that reactions with triphenylphosphine and dimethyl acetylenedicarboxylate favor a five-membered ring product. Theoretical calculations (activation parameters: ΔG‡, ΔH‡, ΔS‡) confirm a two-step mechanism: rapid intermediate formation followed by a rate-determining cyclization .

Q. How do molecular docking studies elucidate the cholinesterase inhibitory activity of thiazole derivatives synthesized from this compound?

  • Methodology : Docking simulations (e.g., AutoDock Vina) demonstrate that 2-arylimino-thiazoles bind to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites via hydrogen bonding and π-π stacking. These interactions correlate with experimental IC₅₀ values, validating their potential as neuroprotective agents .

Q. What analytical techniques are employed to resolve discrepancies in reaction pathways involving this compound?

  • Methodology :

  • Chromatography : GC-MS and HPLC monitor reaction progress and identify byproducts .
  • Spectroscopy : ¹H/¹³C NMR and FT-IR confirm tautomerization (e.g., thione ↔ thiol forms) during alkylation steps .
  • Kinetic profiling : Stopped-flow techniques quantify intermediate lifetimes (e.g., milliseconds for fast steps) to validate theoretical models .

Q. How does this compound enable the synthesis of fused pyrimidopyrimidine systems?

  • Methodology : Cyclocondensation with trisubstituted pyrimidines (e.g., 128a–d) in acetic acid with Zn dust yields 2H-pyrimidopyrimidines (69–82% yield). The mechanism involves pyrimidine ring reduction, enolization of this compound, and intramolecular cyclization .

Properties

IUPAC Name

3-chloropentane-2,4-dione
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InChI

InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGXXKFHVJQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061887
Record name 2,4-Pentanedione, 3-chloro-
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Molecular Weight

134.56 g/mol
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Physical Description

Clear brown-yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloro-2,4-pentanedione
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CAS No.

1694-29-7
Record name 3-Chloro-2,4-pentanedione
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Record name 2,4-Pentanedione, 3-chloro-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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